
Gallic acid
Overview
Description
Gallic acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic acid found in plants such as mango peels, tea, and oak bark . It exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, antimicrobial, anticancer, and neuroprotective properties . Structurally, its three hydroxyl groups attached to an aromatic benzene ring contribute to its potent redox activity, enabling free radical scavenging and metal chelation .
This compound is rapidly absorbed (70% bioavailability) and metabolized into 4-O-methylthis compound, which is excreted in urine . While generally safe, high doses (>5 g/kg in animal models) may cause oxidative stress-related toxicity, mitigated by antioxidants like glutathione .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallic acid can be synthesized through several methods. One common method involves the hydrolysis of tannic acid using acids or alkalies . Another method includes the use of macroporous resin column chromatography and preparative high-performance liquid chromatography to extract this compound from Terminalia bellirica .
Industrial Production Methods: In industrial settings, this compound is often produced by the enzymatic hydrolysis of tannic acid using tannase . This method is preferred due to its efficiency and the high purity of the resulting product. Another industrial method involves the extraction-hydrolysis of tannin-containing materials in an acid medium .
Chemical Reactions Analysis
Types of Reactions: Gallic acid undergoes various chemical reactions, including oxidation, reduction, and esterification.
Common Reagents and Conditions:
Oxidation: this compound is readily oxidized in alkaline solutions by air, catalyzed by the enzyme gallate dioxygenase.
Reduction: It acts as a reducing agent, capable of reducing gold or silver salts to their elemental forms.
Esterification: The carboxylic acid group of this compound can be esterified with alcohols using azeotropic esterification or the Fischer method.
Major Products:
Scientific Research Applications
Antioxidant Applications
Gallic acid exhibits potent antioxidant effects, which are crucial for protecting cells from oxidative stress.
- Mechanism of Action : this compound can effectively scavenge free radicals and inhibit lipid peroxidation. Studies have shown that it enhances the activity of endogenous antioxidant enzymes, thereby reducing oxidative damage in cells .
- Case Study : A study demonstrated that this compound significantly protected retinal ganglion cells from oxidative stress induced by elevated intraocular pressure in a glaucoma model. The treatment resulted in increased cell survival and reduced levels of hypoxia-inducing factor 1α (HIF-1α), indicating its protective role against oxidative damage .
Antimicrobial Properties
This compound has shown significant antimicrobial activity against various pathogens.
- Mechanism of Action : It disrupts bacterial cell membranes and inhibits biofilm formation, which is critical for preventing persistent infections .
- Data Table: Antimicrobial Efficacy of this compound
Pathogen | Concentration (mg/L) | Inhibition (%) |
---|---|---|
Escherichia coli | 100-200 | 86 |
Staphylococcus aureus | 100-200 | 82 |
Salmonella spp. | 100-200 | 90 |
This table illustrates the effectiveness of this compound in inhibiting bacterial growth and biofilm formation across various concentrations .
Anti-inflammatory Effects
This compound has been recognized for its anti-inflammatory properties.
- Mechanism of Action : It inhibits the production of pro-inflammatory cytokines and enzymes, thus reducing inflammation in various models .
- Case Study : In a study involving rat embryonic fibroblast cells, this compound treatment led to a significant reduction in inflammatory markers and oxidative stress indicators, showcasing its potential as an anti-inflammatory agent .
Anticancer Activity
The anticancer potential of this compound has been extensively studied.
- Mechanism of Action : this compound induces apoptosis in cancer cells by activating caspases and disrupting cell cycle progression. It has been shown to enhance the efficacy of conventional chemotherapeutics like cisplatin .
- Data Table: Anticancer Effects of this compound
Cancer Type | Model | Effect |
---|---|---|
Hepatocellular carcinoma | Rat model | Decreased tumor size |
Lung cancer | Mouse xenograft | Induced apoptosis |
Skin cancer | ICR mice | Reduced papilloma formation |
This table summarizes the anticancer effects observed in various studies, highlighting the versatility of this compound in targeting different cancer types .
Neuroprotective Effects
Recent research indicates that this compound may offer neuroprotective benefits.
- Mechanism of Action : It protects neuronal cells from apoptosis induced by oxidative stress and enhances neuronal survival through its antioxidant properties .
- Case Study : In vitro studies on pheochromocytoma cells demonstrated that this compound significantly reduced H2O2-induced apoptosis, suggesting its potential use in neurodegenerative disease therapies .
Mechanism of Action
Gallic acid exerts its effects primarily through its antioxidant properties. It scavenges free radicals, inhibits lipid peroxidation, and maintains endogenous defense systems . It also chelates metal ions, which contributes to its high antioxidant activity . In cancer cells, this compound induces apoptosis through the generation of reactive oxygen species, regulation of apoptotic and anti-apoptotic proteins, and inhibition of matrix metalloproteinases .
Comparison with Similar Compounds
Gallic acid belongs to the hydroxybenzoic acid family, sharing structural and functional similarities with compounds like ellagic acid, methyl gallate, and catechin derivatives. Below is a detailed comparison of their properties and bioactivities:
Structural and Functional Comparison
Bioactivity and Mechanism Insights
Antioxidant Activity
- This compound : Standard in DPPH and Folin-Ciocalteu assays, with FRAP value ~432.9 µM Fe(II)/g .
- Methyl Gallate : Enhanced solubility and bioavailability due to esterification, showing slightly higher FRAP activity than this compound .
- 7-O-Galloyl Catechin : Superior electron-donating capacity (FRAP = 649.5 µM Fe(II)/g) due to synergistic effects of catechin and galloyl moieties .
Anti-Obesity Effects
- This compound : Reduces adipogenesis via PPARγ/SIRT1 pathways and inhibits HMG-CoA reductase .
- EGCG : Outperforms this compound in suppressing glucose uptake via AMPK activation .
- KMU-3 (this compound Derivative) : More potent in downregulating C/EBP-α and FAS in adipocytes .
Anticancer Activity
- This compound : Induces apoptosis in pancreatic cancer via ROS-mediated p38/ER stress pathways .
- Ellagic Acid : Higher specificity in prostate cancer suppression but lower bioavailability than this compound .
Neuroprotection
- This compound : Protects against oxidative stress in neurodegeneration models (e.g., Alzheimer’s) .
- Catechin Gallates : Hydrolyzed to this compound in vivo, amplifying neuroprotective effects .
Extraction and Stability
Biological Activity
Gallic acid (GA), chemically known as 3,4,5-trihydroxybenzoic acid, is a naturally occurring polyphenolic compound found in various fruits, vegetables, and medicinal plants. Its diverse biological activities have garnered significant attention in recent years, particularly in the fields of pharmacology and nutrition. This article delves into the pharmacological properties of this compound, highlighting its mechanisms of action, therapeutic potential, and implications for human health.
1.1 Antioxidant Activity
This compound exhibits strong antioxidant properties, which are crucial in combating oxidative stress—a key contributor to various degenerative diseases such as cancer and cardiovascular disorders. The antioxidant activity of GA is attributed to its ability to scavenge free radicals and chelate metal ions, thereby reducing lipid peroxidation and protecting cellular components from oxidative damage .
1.2 Anti-inflammatory Effects
Research has shown that GA possesses potent anti-inflammatory effects. It modulates the expression of inflammatory cytokines and inhibits the activation of key signaling pathways such as MAPK and NF-κB. These actions help to alleviate inflammation in various models of disease, suggesting its potential use in treating inflammatory conditions .
1.3 Anticancer Activity
This compound has been investigated for its anticancer properties across multiple cancer cell lines. Studies indicate that GA can induce apoptosis in cancer cells by regulating reactive oxygen species (ROS) levels and influencing apoptotic pathways through pro-apoptotic and anti-apoptotic proteins . For instance, it has been shown to inhibit the proliferation of human colon cancer cells (HCT-15) through ROS-dependent mechanisms .
The biological activity of this compound is mediated through several mechanisms:
- Radical Scavenging: GA effectively neutralizes free radicals, reducing oxidative stress.
- Cytokine Modulation: It inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6.
- Apoptosis Induction: GA influences apoptotic pathways by modulating the expression of Bcl-2 family proteins.
- Gut Microbiome Interaction: Recent studies suggest that GA can positively influence gut microbiota composition and function, enhancing immune responses and gut health .
3.1 Clinical Trials
A clinical trial involving patients with inflammatory diseases demonstrated that supplementation with this compound resulted in significant reductions in inflammatory markers compared to a placebo group. This suggests that GA could be a viable adjunct therapy for managing chronic inflammation .
3.2 In Vitro Studies
In vitro studies have consistently shown that GA can inhibit cancer cell growth across various types, including lung (A549) and colon (HCT-15) cancer cells. The mechanism involves the induction of apoptosis through ROS accumulation and mitochondrial dysfunction .
4. Data Summary
The following table summarizes key findings related to the biological activities of this compound:
5.
This compound is a versatile compound with significant biological activities that hold promise for therapeutic applications in managing oxidative stress-related diseases, inflammation, and cancer. Ongoing research is essential to fully elucidate its mechanisms of action and optimize its use in clinical settings.
Future studies should also explore the bioavailability of this compound in humans and its long-term effects on health outcomes. Given its low toxicity profile observed in various animal studies, GA presents an attractive candidate for further development as a functional food ingredient or pharmaceutical agent targeting multiple health issues.
Q & A
Q. Basic: What validated analytical methods ensure accurate quantification of gallic acid (GA) in complex matrices like plant extracts or formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely validated method for GA quantification. For example, in SNEDDS (self-nanoemulsifying drug delivery systems), RP-HPLC achieved a GA content of 1.773 ± 0.049 mg/g with a retention time of 16.648 min, demonstrating precision (% RSD < 2%) . For total phenolic content, the Folin-Ciocalteu assay, calibrated against a GA standard curve (e.g., Absorbance = 0.015x + 0.026, R² = 0.9994), is recommended. Triplicate measurements and inclusion of blank controls minimize interference from reducing sugars or ascorbic acid .
Q. Basic: How can researchers standardize GA as a reference compound in antioxidant assays?
GA is commonly used as a calibration standard for total phenolic content (TPC) and antioxidant capacity (e.g., DPPH, FRAP). Key steps include:
- Preparing a linear GA calibration curve (e.g., 0–100 µg/mL) with triplicate measurements.
- Validating the curve using statistical tools (e.g., R² > 0.98).
- Expressing results as "this compound equivalents (GAE)" to account for matrix complexity. For instance, in mushroom extracts, TPC was calculated as 15.9 ± 2.65 mg GAE/g using this approach .
Q. Advanced: How can Taguchi’s orthogonal array design optimize GA production in microbial co-culture systems?
Taguchi’s L16 orthogonal array identifies critical parameters for maximizing GA yield. For example, in a Bacillus gottheilii and B. cereus co-culture, agitation speed (24.32% contribution) and tannic acid concentration were key factors. The optimized conditions (578.26 µg/mL GA, 6.35-fold increase) included:
- 1% tannic acid, 120 rpm agitation, pH 6.0.
- Validation via triplicate experiments and MINITAB-predicted values (574.08 µg/mL) .
Q. Advanced: What enzymatic strategies enhance GA’s bioavailability through structural modification?
Transglycosylation using dextransucrase converts GA into glucosides, improving solubility. A central composite design (CCD) optimized reaction parameters:
- 355 mM sucrose, 650 mU/mL dextransucrase, 325 mM GA.
- Yielded 114 mM GA glucoside (35.7% conversion) with antioxidant retention . Kinetic modeling (Y = −158.9 + 0.32X₁ + 0.24X₂...) confirmed precision (adequate precision = 4.95) .
Q. Advanced: How does response surface methodology (RSM) improve microbial degradation of GA to pyrogallol?
RSM optimizes substrate induction in Enterobacter aerogenes. Key factors include:
- Substrate concentration (0.3–0.5%), pH (5.6–6.4), temperature (25–35°C).
- Design Expert® software identified optimal pyrogallol yield (e.g., 0.4% GA, pH 6.0, 30°C) .
Q. Advanced: What derivatization methods enable GA analysis via gas chromatography (GC)?
GA’s polarity necessitates silylation (e.g., BSTFA or MSTFA) for GC analysis. Derivatization protocols involve:
- Heating GA with silylating agents at 60–70°C for 30 min.
- Validating peak symmetry and thermal stability using internal standards (e.g., methyl gallate) .
Q. Advanced: How do molecular docking studies elucidate GA’s mechanism in colorectal cancer (CRC) treatment?
GA modulates ferroptosis-related genes (GPX4, SLC7A11) and binds to SIGMAR1 (docking score: −5.2 kcal/mol), inhibiting CRC cell growth. Experimental validation showed:
- Downregulation of SIGMAR1 and upregulation of ATF4 in HCT116 cells.
- Reduced tumor growth in murine models (P < 0.05) .
Q. Advanced: What kinetic models describe GA production in optimized fermentation systems?
Monod or Michaelis-Menten kinetics model GA biosynthesis. For Bacillus co-cultures, specific growth rate (µ) and substrate utilization rate are calculated using:
- d[GA]/dt = µX/Y_{GA}, where X = biomass, Y_{GA} = yield coefficient.
- Data fitting via nonlinear regression (e.g., GraphPad Prism) confirms model accuracy .
Tables
Table 1: Taguchi L16 design for GA optimization |
---|
Parameter |
------------------- |
Agitation speed |
Tannic acid |
Inoculum size |
Table 2: GC derivatization reagents for GA |
---|
Reagent |
---------------------- |
BSTFA |
MSTFA |
Properties
IUPAC Name |
3,4,5-trihydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTHITQWFMADLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O5 | |
Record name | GALLIC ACID | |
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Record name | gallic acid | |
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Related CAS |
31387-49-2 | |
Record name | Benzoic acid, 3,4,5-trihydroxy-, homopolymer | |
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DSSTOX Substance ID |
DTXSID0020650 | |
Record name | Gallic acid | |
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Molecular Weight |
170.12 g/mol | |
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Physical Description |
Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS. | |
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Boiling Point |
SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg | |
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Solubility |
Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate) | |
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Density |
1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7 | |
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Vapor Pressure |
0.00000012 [mmHg] | |
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Color/Form |
Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles | |
CAS No. |
149-91-7, 6274-40-4 | |
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Record name | GALLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/632XD903SP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | GALLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gallic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | GALLIC ACID | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1174 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C | |
Record name | GALLIC ACID | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/8698 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | GALLIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2117 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Gallic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005807 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.